molecular formula C20H14ClN3O5 B4575456 N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide

Cat. No.: B4575456
M. Wt: 411.8 g/mol
InChI Key: LKHMVEHUSDLNSP-ATVHPVEESA-N
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Description

N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide, also known as CNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a synthetic compound that belongs to the family of furan-based compounds. In

Scientific Research Applications

Gamma-Radiation-Induced Graft Copolymerization

Graft copolymerization of N-[4-(N′-substituted amino carbonyl)phenyl] maleimide onto poly(vinyl chloride) films was achieved using gamma irradiation. The study investigated the effects of radiation dose and monomer concentration on graft yield, along with the thermal properties of the grafted polymer. This research opens avenues for modifying polymer surfaces to impart new functionalities for advanced material applications (Abdel-Naby, 2001).

Nickel-Catalyzed Carbodifunctionalization

A nickel-catalyzed tandem reaction was developed for N-vinylamides, utilizing amide carbonyl as a chelating group to efficiently furnish protected α,α-difluoro-γ-amino acid esters. This method demonstrates high functional group tolerance and broad substrate scope, including various N-vinylamides, offering potential applications in peptide chemistry and protein engineering (Yang et al., 2020).

UV Cross-Linkable Polymer Based on Triazine

A novel UV cross-linkable polymer incorporating triazine and aromatic groups was synthesized and characterized. This research highlights the polymer's potential in applications requiring UV-sensitive materials, given its photocrosslinking properties and thermal stability. The study contributes to the development of new materials with tailored UV responsiveness (Suresh et al., 2016).

Uncatalyzed Cationic Olefin Cyclizations

N-Vinylic α-chloro-α-thioacetamides were studied for their ability to cyclize without a catalyst, yielding β- and γ-lactams. This research provides insights into the cyclization mechanisms of N-vinylic compounds and their potential applications in synthesizing lactam-based compounds, which are valuable in pharmaceutical and material sciences (Ishibashi et al., 1995).

Properties

IUPAC Name

N-[(Z)-3-(4-chloroanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O5/c21-14-6-8-15(9-7-14)22-19(25)17(23-20(26)18-5-2-10-29-18)12-13-3-1-4-16(11-13)24(27)28/h1-12H,(H,22,25)(H,23,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHMVEHUSDLNSP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)NC2=CC=C(C=C2)Cl)\NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 3
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 4
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 5
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 6
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide

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